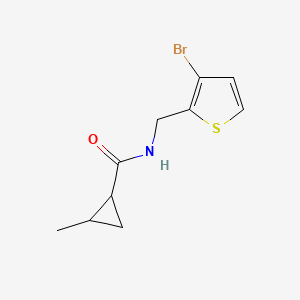

n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide

Description

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is a synthetic organic compound characterized by a cyclopropane ring fused to a carboxamide group and a brominated thiophene moiety. Its molecular formula is C₁₁H₁₃BrN₂OS, with a molecular weight of approximately 313.21 g/mol. The carboxamide group enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition or receptor targeting .

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

N-[(3-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C10H12BrNOS/c1-6-4-7(6)10(13)12-5-9-8(11)2-3-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13) |

InChI Key |

VXQIJAZKHNOMSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)NCC2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium(0) and involves the coupling of 3-bromothiophene-2-carbaldehyde with 2-methylcyclopropane-1-carboxamide in the presence of a base such as potassium phosphate (K3PO4) and a ligand like triphenylphosphine (PPh3) at elevated temperatures (around 90°C) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without the bromine atom.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The brominated thiophene ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropane carboxamide moiety can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The compound is compared below with structurally related cyclopropane-carboxamide and thiophene derivatives:

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Key Differences | Impact on Properties |

|---|---|---|---|

| 1-((3-Bromothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid | Cyclopropane + carboxylic acid + bromothiophene | Carboxylic acid instead of carboxamide | Higher reactivity in esterification but lower selectivity in biological systems |

| N-(3-chloro-2-methylphenyl)-2-methylcyclopropane-1-carboxamide | Chlorine substituent + methylphenyl group | Chlorine (Cl) instead of bromine (Br) | Reduced antimicrobial activity due to weaker halogen bonding |

| 1-((4-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide | Bromine at 4-position on thiophene | Bromine positional isomerism (3- vs. 4-) | Altered binding affinity in enzyme interactions due to steric effects |

| N-(3-fluoro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | Fluorine and methoxy substituents | Fluorine (F) and methoxy (OCH₃) groups | Increased metabolic stability but reduced lipophilicity |

Biological Activity

The compound n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name: n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide

- Molecular Formula: C11H12BrNOS

- Molecular Weight: 284.19 g/mol

The presence of the bromothiophene moiety suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

- Inhibition of Enzymatic Activity: Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation: The bromothiophene group may allow for binding to various receptors, influencing signal transduction pathways.

Efficacy in Biological Systems

Research has demonstrated that n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide exhibits significant biological activity in several models:

| Biological Activity | Model System | Observed Effect |

|---|---|---|

| Anticancer Activity | Human cancer cell lines | Induces apoptosis at low doses |

| Antimicrobial Activity | Bacterial cultures | Inhibits growth of Gram-positive bacteria |

| Anti-inflammatory Effects | Murine models | Reduces cytokine levels |

Case Studies

- Anticancer Activity : A study involving human cancer cell lines (e.g., MCF-7 and HeLa) showed that the compound induced apoptosis through mitochondrial pathways. The IC50 values were reported to be in the low micromolar range, suggesting potent anticancer properties.

- Antimicrobial Effects : In vitro studies indicated that n-((3-Bromothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), demonstrating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.